OVA (329-337)

Description

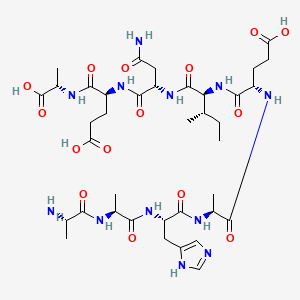

Properties

Molecular Formula |

C38H60N12O15 |

|---|---|

Molecular Weight |

925.0 g/mol |

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C38H60N12O15/c1-7-16(2)29(37(63)49-25(13-26(40)51)36(62)47-22(8-10-27(52)53)33(59)45-20(6)38(64)65)50-34(60)23(9-11-28(54)55)46-31(57)19(5)44-35(61)24(12-21-14-41-15-42-21)48-32(58)18(4)43-30(56)17(3)39/h14-20,22-25,29H,7-13,39H2,1-6H3,(H2,40,51)(H,41,42)(H,43,56)(H,44,61)(H,45,59)(H,46,57)(H,47,62)(H,48,58)(H,49,63)(H,50,60)(H,52,53)(H,54,55)(H,64,65)/t16-,17-,18-,19-,20-,22-,23-,24-,25-,29-/m0/s1 |

InChI Key |

WDUIVGVJPMWQBK-DACHUPBLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

T-Cell Recognition of Ovalbumin Peptide 329-337: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular and cellular mechanisms governing the recognition of the ovalbumin (OVA) peptide 329-337 by T-cells. This peptide serves as a model antigen in immunology, offering critical insights into antigen presentation, T-cell receptor (TCR) specificity, and the ensuing signaling cascades that orchestrate an immune response.

Core Concepts in OVA (329-337) T-Cell Recognition

The immune recognition of the OVA peptide spanning amino acid residues 329-337 is a well-characterized process involving its presentation by Major Histocompatibility Complex (MHC) class II molecules to CD4+ T-helper cells. The core epitope, encompassing residues 329-337, is recognized by specific T-cell clones, most notably DO11.10 and OT-II.[1][2] This interaction is a cornerstone of adaptive immunity, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine production.

The OVA peptide 323-339 can be presented by the I-Ad MHC class II molecule in at least three different binding registers.[1][2] However, T-cell clones such as DO11.10 and OT-II are specific for the C-terminal epitope with the core sequence of amino acids 329-337.[1][2][3]

Quantitative Analysis of T-Cell Responses

The cellular response to OVA (329-337) has been quantified through various in vitro and in vivo assays. These studies have elucidated the critical residues for TCR interaction and the functional consequences of this recognition.

| Experiment | Cell Type | Peptide Variant | Endpoint Measured | Key Finding | Reference |

| T-cell Proliferation Assay | DO11.10 RAG-/- T-cells | Alanine-substituted peptides | Proliferation | Amino acids 331, 333, and 335 are important for the DO11.10 response.[2] | [2] |

| T-cell Proliferation Assay | OT-II T-cells | Alanine-substituted peptides | Proliferation | Amino acids 331, 333, and 336 are important for the OT-II response.[2] | [2] |

| IL-2 Secretion Assay | DO11.10 hybridoma | N-terminally truncated variants | IL-2 Release | N-terminal flanking residues are critical for stabilizing the weakly binding active register. | [4] |

| In vivo T-cell Expansion | BALB/c mice | Ovalbumin protein | Frequency of register-specific T-cells | T-cells specific for each of the four potential registers of OVA 323-339 can be detected after immunization.[3] | [3] |

| T-cell Activation Assay | OT-II tg T-cells | OVA 329-337 peptide | LCK and ZAP70 activation | CD146 is involved in proximal TCR signaling, and its absence leads to defective LCK and ZAP70 activation.[5] | [5] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and for the design of future studies.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to antigenic stimulation.

-

Cell Preparation: Isolate CD4+ T-cells from the spleens and lymph nodes of transgenic mice (e.g., DO11.10 or OT-II).

-

Antigen Presenting Cells (APCs): Prepare irradiated splenocytes as APCs.

-

Co-culture: Co-culture the purified T-cells with APCs in a 96-well plate.

-

Peptide Stimulation: Add the OVA peptide (wild-type or variants) at a range of concentrations.

-

Incubation: Incubate the cells for 72 hours.

-

Proliferation Measurement: Add a radioactive tracer (e.g., [3H]thymidine) or a fluorescent dye (e.g., CFSE) to the culture for the final 18 hours of incubation. Measure the incorporation of the tracer or the dilution of the dye to quantify cell proliferation.

MHC Class II Tetramer Staining

This technique is used to identify and quantify antigen-specific T-cells.

-

Cell Preparation: Obtain single-cell suspensions from lymphoid organs (e.g., spleen, lymph nodes).

-

Tetramer Staining: Incubate the cells with a phycoerythrin (PE)-conjugated I-Ab/OVA (329-337) tetramer for 2 hours at 37°C.[6][7]

-

Surface Marker Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers such as CD4, CD44, and CD69.

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of tetramer-positive cells within the CD4+ T-cell population.

Signaling Pathways in T-Cell Recognition

The binding of the TCR to the OVA (329-337)-MHC complex initiates a cascade of intracellular signaling events, leading to T-cell activation.

Caption: TCR signaling cascade upon OVA (329-337) recognition.

Experimental Workflow for Identifying Antigen-Specific T-Cells

The following diagram illustrates a typical workflow for the identification and characterization of OVA (329-337)-specific T-cells from an immunized mouse.

References

- 1. DO11.10 and OT-II T cells recognize a C-terminal ovalbumin 323-339 epitope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Design of MHC Class II Tetramers to Accommodate Fundamental Principles of Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JCI - CD146 bound to LCK promotes T cell receptor signaling and antitumor immune responses in mice [jci.org]

- 6. rupress.org [rupress.org]

- 7. Frontiers | Proper development of long-lived memory CD4 T cells requires HLA-DO function [frontiersin.org]

Unraveling the Immunological Significance of Ovalbumin Epitopes: A Technical Guide to OVA (329-337) and SIINFEKL

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of two critical epitopes derived from chicken ovalbumin (OVA): the MHC class II-restricted epitope OVA (329-337) and the MHC class I-restricted epitope OVA (257-264), widely known as SIINFEKL. Ovalbumin has emerged as a cornerstone model antigen in immunology, and these epitopes are instrumental in dissecting the fundamental mechanisms of antigen processing, presentation, and T-cell activation. This guide offers a detailed exploration of their discovery, immunological significance, and the experimental protocols central to their study, tailored for researchers and professionals in drug development.

Core Concepts: Distinguishing OVA (329-337) and SIINFEKL

It is crucial to distinguish between the two primary OVA epitopes that are central to immunological research:

-

OVA (329-337): This peptide fragment is presented by MHC class II molecules (I-Ab and I-Ad in mice) to CD4+ T helper cells. Its recognition is a key event in initiating adaptive immune responses, including the activation of B cells and cytotoxic T lymphocytes. The core sequence recognized by the OT-II T-cell receptor (TCR) is contained within the larger 323-339 fragment.

-

SIINFEKL (OVA 257-264): This octapeptide is the immunodominant MHC class I-restricted epitope of ovalbumin. It is presented by the H-2Kb molecule in C57BL/6 mice and is recognized by the TCR of CD8+ cytotoxic T lymphocytes (CTLs), designated as OT-I. The SIINFEKL-OT-I interaction is a benchmark system for studying CTL responses, anti-tumor immunity, and vaccine efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the binding and recognition of these pivotal epitopes.

Table 1: MHC Binding Affinity of OVA Epitopes

| Epitope | Peptide Sequence | MHC Allele | Binding Affinity (KD) | Measurement Method |

| SIINFEKL | S-I-I-N-F-E-K-L | H-2Kb | ~10 nM[1] | Kinetic analysis |

| OVA (329-337) | A-A-H-A-E-I-N-E-A | I-Ab | Not explicitly quantified in search results | MHC Tetramer Staining[2] |

| OVA (323-339) | I-S-Q-A-V-H-A-A-H-A-E-I-N-E-A-G-R | I-Ad | Not explicitly quantified in search results | T-cell proliferation assays[3] |

Table 2: T-Cell Recognition and Activation Parameters

| T-Cell Specificity | Epitope | MHC Restriction | Key TCR Contact Residues |

| OT-I | SIINFEKL | H-2Kb | Not explicitly detailed in search results |

| OT-II | OVA (329-337) within 323-339 | I-Ab / I-Ad | Amino acid at position 333 is a primary TCR contact residue.[3] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, rendered in DOT language for Graphviz, illustrate the key pathways and workflows.

Antigen Processing and Presentation Pathways

The presentation of OVA epitopes to T cells follows two distinct pathways depending on the MHC class.

Caption: MHC Class I Antigen Presentation Pathway for SIINFEKL.

Caption: MHC Class II Antigen Presentation Pathway for OVA (329-337).

Experimental Workflows

The following diagrams outline the typical workflows for key immunological assays used to study OVA epitope-specific T-cell responses.

Caption: Workflow for ELISpot Assay.

Caption: Workflow for a Flow Cytometry-Based Cytotoxicity Assay.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of OVA epitopes.

In Vitro T-Cell Activation and Proliferation Assay (OT-II)

This protocol is designed to assess the activation and proliferation of OVA (329-337)-specific CD4+ T cells.

-

Cell Preparation:

-

Isolate splenocytes from an OT-II transgenic mouse.

-

Enrich for CD4+ T cells using a magnetic bead-based negative selection kit.

-

Prepare antigen-presenting cells (APCs) by isolating splenocytes from a wild-type C57BL/6 mouse and irradiating them (e.g., 3000 rads) to prevent their proliferation.

-

-

Cell Culture:

-

In a 96-well round-bottom plate, co-culture 1 x 105 purified OT-II CD4+ T cells with 2 x 105 irradiated APCs per well.

-

Add varying concentrations of OVA (323-339) peptide (e.g., from 0.01 to 10 µg/mL).

-

Culture in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 50 µM β-mercaptoethanol.

-

Incubate at 37°C in a 5% CO2 incubator for 72 hours.

-

-

Proliferation Measurement:

-

For the final 18 hours of culture, add 1 µCi of [3H]-thymidine to each well.

-

Harvest the cells onto a glass fiber filter and measure thymidine incorporation using a scintillation counter. Proliferation is proportional to the counts per minute (CPM).

-

Alternatively, label OT-II cells with a proliferation dye such as CFSE before culture and analyze dye dilution by flow cytometry after 72 hours.

-

-

Activation Marker Analysis:

-

After 24-48 hours of culture, harvest cells and stain for surface activation markers such as CD25 and CD69 using fluorescently labeled antibodies.

-

Analyze the percentage of CD25+ and CD69+ cells within the CD4+ T-cell population by flow cytometry.

-

ELISpot Assay for Cytokine Secretion

This protocol quantifies the number of cytokine-secreting T cells upon antigen-specific stimulation.

-

Plate Coating:

-

Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ or IL-2) overnight at 4°C.

-

Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.

-

-

Cell Plating and Stimulation:

-

Prepare a single-cell suspension of splenocytes from an immunized mouse.

-

Add 2-5 x 105 cells per well.

-

Stimulate the cells with the relevant OVA peptide (SIINFEKL for CD8+ T-cell responses, OVA (323-339) for CD4+ T-cell responses) at an optimal concentration (typically 1-10 µg/mL).

-

Include positive control wells (e.g., stimulation with a mitogen like Concanavalin A) and negative control wells (no peptide).

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Detection and Development:

-

Lyse the cells and wash the plate thoroughly.

-

Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 2 hours at room temperature.

-

Wash the plate and add a streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour.

-

Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP).

-

Stop the color development by washing with water once spots are visible.

-

-

Analysis:

-

Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

-

In Vitro Cytotoxicity Assay (OT-I)

This assay measures the ability of SIINFEKL-specific CD8+ T cells to kill target cells presenting the epitope.

-

Effector Cell Preparation:

-

Isolate CD8+ T cells from the spleen of an OT-I transgenic mouse.

-

Activate and expand the OT-I cells in vitro for 3-5 days by co-culturing with irradiated, SIINFEKL-pulsed splenocytes in the presence of IL-2.

-

-

Target Cell Preparation:

-

Use a suitable target cell line that expresses H-2Kb (e.g., MC38 or EL4).

-

Label the target cells with a fluorescent dye (e.g., 5 µM CFSE) for 10 minutes at 37°C.

-

Wash the cells and pulse one aliquot with 1 µM SIINFEKL peptide for 1 hour at 37°C. Leave another aliquot unpulsed as a control.

-

-

Co-culture:

-

In a 96-well U-bottom plate, co-culture the activated OT-I effector cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 3:1, 1:1).

-

Set up control wells with target cells alone (pulsed and unpulsed).

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

-

Analysis by Flow Cytometry:

-

At the end of the incubation, add a viability dye that is excluded by live cells (e.g., Propidium Iodide or 7-AAD) to each well.

-

Acquire the samples on a flow cytometer.

-

Gate on the CFSE-positive target cell population and determine the percentage of dead cells (PI or 7-AAD positive).

-

-

Calculation of Specific Lysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis) ] * 100

-

Experimental Lysis: % dead target cells in the presence of effector cells.

-

Spontaneous Lysis: % dead target cells in the absence of effector cells.

-

-

Conclusion

The OVA (329-337) and SIINFEKL epitopes are indispensable tools in immunological research and the development of novel therapeutics. A thorough understanding of their distinct roles in CD4+ and CD8+ T-cell activation, coupled with proficiency in the experimental techniques outlined in this guide, is essential for advancing our knowledge of adaptive immunity and for the rational design of vaccines and immunotherapies. This guide provides a foundational resource for researchers and drug development professionals, enabling them to effectively leverage these model antigens in their scientific endeavors.

References

The Central Role of OVA (329-337) in Modern Immunological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ovalbumin peptide fragment 329-337 (OVA329-337) has become an indispensable tool in immunological studies, serving as a model antigen for dissecting the complexities of T-cell mediated immunity. This technical guide provides an in-depth overview of the core functionalities of OVA329-337, detailing its use in experimental protocols, presenting key quantitative data, and visualizing the associated immunological pathways and workflows.

Core Properties and Immunological Function

OVA329-337 is a nine-amino-acid peptide with the sequence AAHAEINEA.[1][2] It represents the core epitope of the larger, well-characterized ovalbumin peptide OVA323-339.[3][4][5] Its primary role in immunology stems from its ability to be presented by Major Histocompatibility Complex (MHC) class II molecules, specifically the mouse I-Ab and I-Ad alleles, to CD4+ T helper cells.[6][7] This interaction is crucial for initiating and shaping adaptive immune responses.

The specificity of this interaction is famously exploited in studies involving transgenic T cell receptor (TCR) mice, particularly the OT-II model. OT-II mice possess a transgenic TCR specifically engineered to recognize the OVA329-337 peptide when presented by I-Ab.[2][8][9] This provides researchers with a readily available and homogenous population of antigen-specific CD4+ T cells, facilitating highly controlled in vitro and in vivo experiments.

Quantitative Data Summary

The use of OVA329-337 in various experimental settings has generated a substantial amount of quantitative data. The tables below summarize key findings from the literature, providing a comparative overview of its application and the resulting immunological outcomes.

Table 1: In Vitro T Cell Proliferation and Stimulation

| Cell Type | Peptide Concentration for Half-Maximal Proliferation | T Cell Stimulation Assay Peptide Concentration | Reference |

| DO11.10 | 25 µM (for OVA329-339) | 1 µM (for OVA326-339) | [3][7] |

| OT-II | 30 µM (for OVA329-339) | 0-10 µg/ml | [3][10] |

Table 2: In Vivo Immunization and T Cell Response

| Animal Model | Immunization Dose | Adjuvant | Route of Immunization | Analyzed Tissues | Reference |

| C57BL/6 mice | 200µg OVA protein | 50µg CpG | Intraperitoneal | Spleen | [7] |

| BALB/c mice | 10 µg OVA323-339 | Complete Freund's Adjuvant (CFA) | Footpad and base of tail | Draining lymph nodes | [11] |

Table 3: Naïve T Cell Precursor Frequencies

| T Cell Specificity | Naïve CD4+ T Cells per Mouse | Reference |

| OVA:I-Ab-binding | ~40 | [12] |

| 2W:I-Ab-binding | ~260 | [12] |

| FliC:I-Ab-binding | ~20 | [12] |

| LLO190-201:I-Ab-binding | ~80 | [12] |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of immunological research. The following sections outline common experimental protocols involving the OVA329-337 peptide.

In Vitro Antigen Presentation and T Cell Proliferation Assay

This protocol is designed to assess the ability of antigen-presenting cells (APCs) to process and present the OVA329-337 epitope to specific T cells, leading to their proliferation.

-

Preparation of Antigen-Presenting Cells (APCs):

-

Harvest bone marrow-derived dendritic cells (BMDCs) from mice.

-

Wash the cells with cold PBS and centrifuge at 279 x g for 5 minutes.

-

Resuspend the BMDCs in T cell medium at a concentration of 106 cells/ml.

-

Plate 100 µl of the BMDC suspension into a 96-well plate.

-

Pulse the BMDCs with 1 µg/ml of OVA329-337 peptide.[8]

-

-

Co-culture with T Cells:

-

Isolate CD4+ T cells from the spleen and lymph nodes of OT-II transgenic mice.

-

Add the isolated OT-II CD4+ T cells to the wells containing the peptide-pulsed BMDCs.

-

Incubate the co-culture for a designated period (e.g., 3 days).

-

-

Assessment of T Cell Proliferation:

In Vivo Mouse Immunization and Analysis of T Cell Response

This protocol outlines the steps for immunizing mice to elicit an OVA329-337-specific T cell response in vivo.

-

Immunization:

-

Prepare the immunogen by emulsifying the OVA protein or peptide with an appropriate adjuvant (e.g., Complete Freund's Adjuvant or CpG oligodeoxynucleotides).

-

Immunize mice (e.g., C57BL/6) via a suitable route, such as intraperitoneally or subcutaneously at the base of the tail and in the footpads.[7][11] A typical dose is 200 µg of OVA protein with 50 µg of CpG.[7]

-

-

T Cell Isolation and Analysis:

-

After a specific period (e.g., 6-8 days), sacrifice the mice and harvest the spleens and/or draining lymph nodes.[7][11]

-

Prepare single-cell suspensions from the harvested tissues.

-

Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD44, CD69) and an I-Ab/OVA329-337 tetramer.[7]

-

Analyze the stained cells by flow cytometry to quantify the percentage and number of OVA-specific CD4+ T cells.

-

Visualizing Immunological Processes

Diagrams are essential for conceptualizing the complex interactions and workflows in immunological studies. The following Graphviz diagrams illustrate key processes involving OVA329-337.

Caption: MHC Class II antigen presentation pathway of OVA (329-337).

References

- 1. OVA (329-337) - 1 mg [anaspec.com]

- 2. I-Ab | chicken ova 329-337 | AAHAEINEA | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. OVA (329-337) - Immunomart [immunomart.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Proper development of long-lived memory CD4 T cells requires HLA-DO function [frontiersin.org]

- 8. In vitro Antigen-presentation Assay for Self- and Microbial-derived Antigens [bio-protocol.org]

- 9. In vitro Antigen-presentation Assay for Self- and Microbial-derived Antigens [en.bio-protocol.org]

- 10. pnas.org [pnas.org]

- 11. New Design of MHC Class II Tetramers to Accommodate Fundamental Principles of Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of naïve T cell precursor frequency and recruitment in dictating immune response magnitude - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the OVA (329-337) Peptide: Sequence, Structure, and Immunological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chicken ovalbumin (OVA) derived peptide, OVA (329-337). This nonapeptide is a cornerstone in immunological research, serving as a model class II major histocompatibility complex (MHC) restricted T-cell epitope. This document details its amino acid sequence, structural characteristics when bound to MHC molecules, and relevant experimental protocols for its use in research and development.

Amino Acid Sequence and Physicochemical Properties

The OVA (329-337) peptide is a nine-amino-acid sequence derived from the C-terminal region of the full-length chicken ovalbumin protein.[1][2][3]

Table 1: Amino Acid Sequence of OVA (329-337)

| Representation | Sequence |

| One-Letter Code | AAHAEINEA |

| Three-Letter Code | Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala |

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C38H60N12O15 |

| Molecular Weight | 925.0 g/mol |

Structural Characteristics

The three-dimensional structure of the OVA (329-337) peptide is most relevant when it is in complex with an MHC class II molecule. While a crystal structure for the precise OVA (329-337) peptide in complex with H-2 IAb is not available in the Protein Data Bank (PDB), its binding characteristics can be inferred from studies of the larger OVA (323-339) peptide, of which it is the core epitope.[4]

The peptide binds to the groove of the MHC class II molecule, with specific amino acid side chains acting as anchors by fitting into pockets within the MHC binding groove. Other residues are exposed and are available for interaction with the T-cell receptor (TCR). For the related OVA (323-339) peptide, it has been shown to bind to the murine MHC class II molecule I-Ad in at least three different registers.[4][5] The core 329-337 sequence is crucial for the interaction with both DO11.10 (I-Ad restricted) and OT-II (I-Ab restricted) T-cells.[4]

Quantitative Data: MHC Binding Affinity

The binding affinity of the OVA (329-337) peptide to MHC class II molecules is a critical parameter for its immunogenicity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the binding of the parent OVA (323-339) peptide to I-Ad and I-Ab, which contains the 329-337 core sequence. Lower IC50 values indicate higher binding affinity.

Table 2: MHC Class II Binding Affinity of OVA (323-339) Peptide

| MHC Allele | Peptide | IC50 (μM) |

| I-Ad | OVA (323-339) | 1.2 |

| I-Ab | OVA (323-339) | 15 |

Data adapted from Recognition of MHC-II peptide ligands that contain β-amino acids, PloS one, 2014.

Experimental Protocols

Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the standard method for obtaining the OVA (329-337) peptide. The following is a generalized protocol.

Methodology:

-

Resin Preparation: Start with a suitable solid support, such as Wang resin.

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids from the C-terminus (Alanine) to the N-terminus (Alanine). Activation of amino acids is typically achieved using HBTU and HOBt in the presence of DIPEA.

-

Fmoc Deprotection: After each coupling step, the Fmoc protecting group is removed using a solution of piperidine in DMF.

-

Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: The purity and identity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

T-Cell Activation Assay

This assay measures the activation of OVA (329-337)-specific T-cells, such as those from OT-II transgenic mice.

Methodology:

-

Cell Preparation: Isolate antigen-presenting cells (APCs), such as splenocytes, and OVA (329-337)-specific CD4+ T-cells from OT-II transgenic mice.

-

Peptide Pulsing: Incubate the APCs with varying concentrations of the OVA (329-337) peptide.

-

Co-culture: Co-culture the peptide-pulsed APCs with the OT-II T-cells.

-

Assay for Activation: After a suitable incubation period (e.g., 48-72 hours), assess T-cell activation by:

-

Cytokine Production: Measure the concentration of cytokines, such as Interleukin-2 (IL-2), in the culture supernatant by ELISA.

-

Proliferation: Measure T-cell proliferation using assays such as [3H]-thymidine incorporation or CFSE dilution.

-

MHC Tetramer Staining

MHC tetramers loaded with the OVA (329-337) peptide can be used to identify and quantify OVA-specific T-cells by flow cytometry.

Methodology:

-

Cell Preparation: Obtain a single-cell suspension of lymphocytes from the tissue of interest (e.g., spleen or lymph nodes).

-

Tetramer Staining: Incubate the cells with a fluorochrome-labeled I-Ab/OVA(329-337) tetramer.

-

Surface Marker Staining: Stain the cells with fluorochrome-conjugated antibodies against cell surface markers, such as CD4, to identify the T-cell population of interest.

-

Washing: Wash the cells to remove unbound tetramer and antibodies.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of tetramer-positive cells within the CD4+ T-cell population.

Signaling Pathway

The recognition of the OVA (329-337)-I-Ab complex by the TCR on a CD4+ T-cell initiates a complex intracellular signaling cascade, leading to T-cell activation.

This guide provides a foundational understanding of the OVA (329-337) peptide, a vital tool in immunological research. The provided data and protocols serve as a starting point for designing and executing experiments in the fields of immunology and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the critical interactions between the ovalbumin (OVA) peptide fragment 329-337 and the DO11.10 T-cell receptor (TCR), a widely utilized model system in immunology for studying CD4+ T-cell responses. The DO11.10 TCR recognizes this specific peptide presented by the murine major histocompatibility complex (MHC) class II molecule, I-A^d^. Understanding the key amino acid residues that mediate this interaction is crucial for designing altered peptide ligands, developing immunotherapies, and advancing our knowledge of T-cell activation.

Core Concepts of the DO11.10-OVA Interaction

The interaction between the DO11.10 TCR and the OVA (329-337) peptide presented by I-A^d^ is a cornerstone for studying T-cell specificity and activation. The peptide, with the sequence AAHAEINEA , binds to the peptide-binding groove of the I-A^d^ molecule. The DO11.10 TCR then recognizes the exposed amino acid residues of the peptide, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine secretion.

Extensive research has identified specific residues within the OVA (329-337) peptide that are paramount for TCR recognition. These "TCR contact residues" are the focal points of this guide.

Quantitative Analysis of TCR Contact Residues

The functional importance of each amino acid residue within the OVA (329-337) peptide for DO11.10 TCR recognition has been interrogated through systematic mutational analysis. The primary method for quantifying the impact of these mutations is the measurement of T-cell activation in response to altered peptides. This is often expressed as the effective concentration required to achieve 50% of the maximal response (EC50). A lower EC50 value indicates a more potent peptide.

While a complete quantitative alanine scan with EC50 values for every position is not available in a single publication, the following table summarizes the known quantitative and qualitative data on the key TCR contact residues.

| Position | Wild-Type Residue | Substitution | Relative T-Cell Proliferation (at 1 µM) | EC50 (µM) | Role in TCR Interaction | Reference |

| 329 | A | - | - | - | MHC Anchor/Secondary TCR Contact | [1] |

| 330 | A | - | - | - | Not a primary contact residue | [2] |

| 331 | H | A | Decreased | - | Important Secondary TCR Contact | [2] |

| 332 | A | - | - | - | MHC Anchor | [1] |

| 333 | E | A | Significantly Decreased | - | Primary TCR Contact Residue | [2] |

| 334 | I | - | - | - | MHC Anchor | [1] |

| 335 | N | A | Decreased | - | Important Secondary TCR Contact | [2] |

| 336 | E | A | Moderately Decreased | - | Secondary TCR Contact | [2] |

| 337 | A | - | - | - | MHC Anchor | [1] |

| Wild-Type | AAHAEINEA | - | 100% | ~25 | - | [3] |

Experimental Protocols

The identification and characterization of TCR contact residues rely on robust in vitro assays that measure T-cell activation. Below are detailed methodologies for the key experiments cited.

T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells upon stimulation with the OVA peptide. Proliferation is quantified by the incorporation of radiolabeled thymidine into the DNA of dividing cells.

Materials:

-

DO11.10 T-cells (from DO11.10 TCR transgenic mice or hybridoma cell line)

-

Antigen-Presenting Cells (APCs), typically irradiated splenocytes from a syngeneic mouse strain (e.g., BALB/c)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol

-

OVA (329-337) peptide and its synthetic variants

-

[³H]-Thymidine (1 µCi/well)

-

96-well round-bottom culture plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Prepare a single-cell suspension of DO11.10 T-cells and APCs.

-

In a 96-well plate, co-culture 5 x 10⁴ DO11.10 T-cells with 2 x 10⁵ irradiated APCs per well.

-

Add serial dilutions of the OVA peptide or its variants to the wells. Include a no-peptide control.

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

During the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Data is typically plotted as counts per minute (CPM) versus peptide concentration to determine the EC50 value.

IL-2 Secretion Assay (ELISA)

This assay quantifies the secretion of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells.

Materials:

-

DO11.10 hybridoma cells

-

APCs (e.g., A20 cells)

-

RPMI 1640 medium (as described above)

-

OVA (329-337) peptide and its synthetic variants

-

96-well flat-bottom culture plates

-

Mouse IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Stop solution

-

Microplate reader

Procedure:

-

Coat a 96-well ELISA plate with anti-mouse IL-2 capture antibody overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

-

In a separate 96-well culture plate, co-culture 5 x 10⁴ DO11.10 hybridoma cells with 5 x 10⁴ A20 APCs per well.

-

Add serial dilutions of the OVA peptide or its variants and incubate for 24 hours at 37°C.

-

After incubation, centrifuge the culture plate and collect the supernatants.

-

Transfer the supernatants to the pre-coated ELISA plate and incubate for 2 hours at room temperature.

-

Wash the plate and add the biotinylated anti-mouse IL-2 detection antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

-

Wash the plate and add the substrate solution. Allow the color to develop.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve using recombinant IL-2 to determine the concentration of IL-2 in the samples.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Identifying TCR Contact Residues

Caption: Workflow for identifying TCR contact residues.

DO11.10 TCR Signaling Pathway

Upon recognition of the OVA (329-337) peptide presented by I-A^d^, the DO11.10 TCR initiates a complex intracellular signaling cascade. This leads to the activation of transcription factors that drive T-cell proliferation, differentiation, and effector functions.

References

- 1. Flanking Residues Are Central to DO11.10 T Cell Hybridoma Stimulation by Ovalbumin 323–339 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB is crucial in proximal T-cell signaling for calcium influx and NFAT activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT | Semantic Scholar [semanticscholar.org]

Unraveling the Immunogenicity of OVA (329-337): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the immunogenicity of the ovalbumin (OVA) peptide fragment 329-337. This peptide serves as a critical model epitope in immunology, particularly for studying the mechanisms of CD4+ T-cell activation. Here, we consolidate key quantitative data, detailed experimental methodologies, and visual pathways to offer a comprehensive resource for professionals in immunological research and therapeutic development.

Core Concepts: Peptide Presentation and T-Cell Recognition

The immunogenicity of a peptide is fundamentally determined by its ability to be presented by Major Histocompatibility Complex (MHC) molecules and subsequently recognized by T-cell receptors (TCRs). The OVA (329-337) peptide, with the amino acid sequence AAHAEINEA, is a core epitope within the larger, well-characterized OVA (323-339) fragment. It is presented by the murine MHC class II molecule, I-A^b , to CD4+ T helper cells. The primary model for studying this interaction involves the use of T-cells from OT-II transgenic mice, which express a TCR specifically recognizing this peptide-MHC complex.

Quantitative Analysis of Immunogenicity

The response elicited by OVA (329-337) can be quantified through several key assays that measure the strength of MHC binding and the magnitude of the subsequent T-cell response.

Table 1: MHC Class II Binding Affinity

| Peptide | MHC Allele | Binding Affinity (IC50) | Assay Method |

| OVA (323-339) | I-A^d | 7 µM | Competitive Binding Assay |

Note: This value serves as a proxy for the binding affinity of the core epitope.

Table 2: T-Cell Response to Antigenic Stimulation

The activation of OT-II CD4+ T-cells by the OVA peptide is a hallmark of its immunogenicity. The following data, derived from studies using the parent OVA (323-339) peptide, illustrates typical quantitative responses. Experiments were conducted using splenocytes from OT-II mice stimulated with the peptide.

| Parameter | Assay | Stimulus | Result (vs. Control) |

| Early Activation Markers | Flow Cytometry | 5 µg/mL OVA (323-339) for 24h | Significant increase in % and MFI of CD25 and CD69[1] |

| Cytokine Secretion | ELISA | 5 µg/mL OVA (323-339) for 24h | IL-2: ~1500 pg/mLIFN-γ: ~4000 pg/mL[1] |

| T-Cell Proliferation | CFSE Dilution | 5 µg/mL OVA (323-339) for 72h | >80% of CD4+ T-cells proliferated (CFSE^low)[1] |

MFI: Median Fluorescence Intensity. Results are approximate values extracted from graphical data for illustrative purposes.[1]

Signaling and Experimental Frameworks

Visualizing the molecular pathways and experimental workflows is crucial for a deeper understanding of the processes governing immunogenicity.

Antigen Presentation and T-Cell Activation Pathway

The journey of the OVA peptide from uptake to T-cell activation involves a series of well-orchestrated cellular events. An antigen-presenting cell (APC), such as a dendritic cell, internalizes the ovalbumin protein, processes it into smaller peptide fragments, and loads the OVA (329-337) epitope onto an MHC class II (I-A^b) molecule. This complex is then transported to the cell surface for presentation to a specific CD4+ T-cell.

Caption: Antigen processing, presentation, and T-cell activation cascade for OVA (329-337).

Key Experimental Protocols

Reproducible and robust data are contingent on meticulous experimental execution. Below are detailed protocols for two fundamental assays used to quantify the immunogenicity of the OVA (329-337) peptide.

Protocol 1: MHC Class II-Peptide Binding Assay (Competitive ELISA)

This assay quantifies the binding affinity of a test peptide to a specific MHC class II molecule by measuring its ability to compete with a labeled, known-binding reference peptide.

1. Plate Coating (Day 1):

- Dilute a conformation-specific anti-MHC II antibody (e.g., anti-I-A^b) in coating buffer (e.g., PBS, pH 7.4).

- Add 100 µL of the antibody solution to each well of a 96-well high-binding ELISA plate.

- Seal the plate and incubate overnight at 4°C.

2. Binding Competition (Day 2):

- Wash the coated plate 3-5 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

- Prepare a solution containing a constant concentration of soluble, purified I-A^b molecules and a constant concentration of a biotinylated reference peptide known to bind I-A^b.

- Prepare serial dilutions of the unlabeled test peptide (OVA 329-337).

- In a separate polypropylene plate, mix the I-A^b/biotinylated-peptide solution with the different concentrations of the test peptide. Include controls with no competitor peptide (maximum binding) and no MHC molecules (background).

- Incubate this competition reaction for 48-72 hours at 37°C in a humidified incubator.

3. Capture and Detection (Day 4):

- Transfer the competition reaction mixtures from the polypropylene plate to the washed, antibody-coated ELISA plate.

- Incubate for 2 hours at room temperature to allow the capture of peptide-MHC complexes.

- Wash the plate 3-5 times with Wash Buffer.

- Add a solution of streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) to each well.

- Incubate for 1 hour at room temperature.

- Wash the plate 5-7 times with Wash Buffer.

- Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until color develops.

- Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

- Read the absorbance at the appropriate wavelength (e.g., 450 nm).

4. Data Analysis:

- Calculate the percentage of inhibition for each concentration of the test peptide relative to the maximum binding control.

- Plot the percent inhibition versus the log of the test peptide concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

step1 [label="{Day 1|Coat ELISA plate\nwith anti-MHC Ab}"];

step2 [label="{Day 2|Incubate soluble MHC,\nbiotin-peptide, and\ncompetitor peptide (OVA 329-337)\nfor 48-72h}"];

step3 [label="{Day 4|Transfer mixture to\ncoated plate for capture}"];

step4 [label="{Day 4|Add Streptavidin-HRP\nand then substrate}"];

step5 [label="{Day 4|Read absorbance and\ncalculate IC50}", fillcolor="#4285F4", fontcolor="#FFFFFF"];

step1 -> step2 -> step3 -> step4 -> step5;

}

Caption: Workflow for a competitive MHC Class II peptide binding assay.

Protocol 2: Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

1. Plate Preparation (Day 1):

- Activate the PVDF membrane of a 96-well ELISpot plate by adding 15-50 µL of 35% ethanol per well for 30 seconds.

- Wash the plate 5 times with sterile PBS.

- Coat the wells with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) diluted in sterile PBS.

- Seal the plate and incubate overnight at 4°C.

2. Cell Culture and Stimulation (Day 2):

- Prepare a single-cell suspension of splenocytes from an OT-II mouse.

- Wash the antibody-coated plate with sterile PBS to remove excess antibody, then add cell culture medium to block the plate for at least 1 hour at 37°C.

- Remove the blocking medium and add the OT-II splenocytes to the wells (typically 2x10^5 to 5x10^5 cells/well).

- Add the OVA (329-337) peptide at the desired concentration (e.g., 5 µg/mL). Include a negative control (no peptide) and a positive control (e.g., a mitogen like Concanavalin A).

- Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

3. Detection and Development (Day 3):

- Wash the plate to remove cells, using PBS with 0.05% Tween-20 (PBST).

- Add a biotinylated detection antibody specific for the cytokine of interest.

- Incubate for 2 hours at room temperature.

- Wash the plate with PBST.

- Add streptavidin-alkaline phosphatase (ALP) conjugate.

- Incubate for 1 hour at room temperature.

- Wash the plate thoroughly with PBST and then PBS.

- Add the substrate solution (e.g., BCIP/NBT), which will form a colored precipitate (spot) at the site of cytokine secretion.

- Monitor spot development and stop the reaction by washing extensively with distilled water.

4. Analysis:

- Allow the plate to dry completely.

- Count the spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

start [label="Coat ELISpot Plate with\nCapture Antibody (Day 1)", fillcolor="#FBBC05", fontcolor="#202124"];

add_cells [label="Add OT-II Splenocytes &\nOVA (329-337) Peptide (Day 2)"];

incubate [label="Incubate 18-24h at 37°C"];

detect [label="Add Biotinylated Detection Ab,\nfollowed by Streptavidin-ALP (Day 3)"];

develop [label="Add Substrate (BCIP/NBT)\nto form spots"];

analyze [label="Wash, Dry, and Count Spots\nusing an ELISpot Reader", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> add_cells -> incubate -> detect -> develop -> analyze;

}

Caption: Standard workflow for a T-cell ELISpot assay.

References

Methodological & Application

Application Notes and Protocols for In Vivo Immunization Studies Using OVA (329-337)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the ovalbumin (OVA) peptide 329-337 for in vivo immunization studies to elicit and analyze CD4+ T cell responses. The following sections detail experimental design, reagent preparation, immunization procedures, and methods for assessing the resulting immune response.

Introduction

The chicken ovalbumin peptide 329-337 (sequence: AAHAEINEA) is a well-characterized, immunodominant MHC class II epitope recognized by CD4+ T helper cells in C57BL/6 mice. It is frequently used as a model antigen in immunological research to study T cell activation, differentiation, and memory. In conjunction with OT-II transgenic T cells, which express a T cell receptor (TCR) specific for the OVA 323-339 peptide presented by I-Ab, this system allows for precise tracking of antigen-specific CD4+ T cell responses.[1][2] These studies are crucial for vaccine development and understanding the mechanisms of cellular immunity.

Data Presentation: Quantitative Parameters for In Vivo Immunization

The following tables summarize key quantitative data for designing in vivo immunization experiments with OVA and its peptides.

Table 1: In Vivo Immunization Parameters

| Parameter | Description | Typical Range/Value | Citation |

| Antigen | Full-length ovalbumin protein | 10 - 200 µ g/mouse | [3][4] |

| OVA (329-337) peptide | 50 - 100 µ g/mouse | [1] | |

| Adjuvant | Incomplete Freund's Adjuvant (IFA) | Emulsion (1:1 with antigen) | [3] |

| Lipopolysaccharide (LPS) | 10 µ g/mouse | [3] | |

| CpG Oligodeoxynucleotides | 50 µ g/mouse | [5] | |

| Aluminum Hydroxide (Alum) | 85 µg of Al³⁺/mouse | [4] | |

| Route of Administration | Subcutaneous (s.c.) | Base of tail, flank | [3] |

| Intraperitoneal (i.p.) | [5] | ||

| Immunization Schedule | Primary Immunization | Day 0 | [3] |

| Booster Immunization | Day 7, 14, or as required | [3] | |

| Analysis Timepoint | Peak T cell response | 7 - 14 days post-immunization/boost | [3] |

Table 2: Ex Vivo T Cell Restimulation and Analysis

| Parameter | Description | Typical Concentration | Citation |

| Antigen for Restimulation | OVA (329-337) peptide | 1 - 10 µg/mL | [1] |

| Full-length OVA protein | 10 - 100 µg/mL | [3] | |

| Cell Density for Culture | Splenocytes or Lymph Node Cells | 1 - 2 x 10⁶ cells/well | [1] |

| Tetramer Staining | I-Ab/OVA (329-337) Tetramer | 15 - 30 nM | [6] |

| Incubation Time (Tetramer) | 1 - 2 hours at 37°C | [5][6] | |

| Incubation Time (ICS) | With Brefeldin A/Monensin | 4 - 6 hours |

Experimental Protocols

Protocol 1: In Vivo Immunization with OVA (329-337) Peptide

This protocol describes the immunization of mice to generate an OVA (329-337)-specific CD4+ T cell response.

Materials:

-

OVA (329-337) peptide (lyophilized)

-

Sterile, endotoxin-free PBS

-

Adjuvant (e.g., Incomplete Freund's Adjuvant - IFA)

-

C57BL/6 mice (6-8 weeks old)

-

Syringes and needles (e.g., 27-30 gauge)

Procedure:

-

Peptide Reconstitution: Reconstitute the lyophilized OVA (329-337) peptide in sterile, endotoxin-free PBS to a stock concentration of 1-2 mg/mL. Vortex briefly and ensure the peptide is fully dissolved. Store aliquots at -20°C or -80°C.

-

Antigen-Adjuvant Emulsion Preparation (with IFA):

-

In a sterile microfuge tube, mix the OVA (329-337) peptide solution with an equal volume of IFA (1:1 ratio).

-

Emulsify the mixture by repeatedly drawing it up and expelling it through a syringe or by vortexing vigorously until a thick, stable emulsion is formed. A stable emulsion will not separate upon standing for several minutes.

-

-

Immunization:

-

Load the antigen-adjuvant emulsion into an insulin syringe with a 27-30 gauge needle.

-

Administer 100-200 µL of the emulsion subcutaneously (s.c.) at the base of the tail or on the flank of the mouse. This corresponds to a dose of 50-100 µg of peptide per mouse.

-

-

Booster Immunization (Optional): A booster immunization can be given 7-14 days after the primary immunization using the same procedure to enhance the immune response.

-

Monitoring: Monitor the mice for any adverse reactions at the injection site.

-

Analysis: Tissues (spleen, draining lymph nodes) can be harvested for analysis 7-14 days after the final immunization.

Protocol 2: Tetramer Staining for OVA (329-337)-Specific CD4+ T Cells

This protocol allows for the direct visualization and quantification of OVA (329-337)-specific CD4+ T cells by flow cytometry.

Materials:

-

Single-cell suspension from spleen or lymph nodes of immunized mice

-

PE- or APC-conjugated I-Ab/OVA (329-337) tetramer

-

Fluorochrome-conjugated antibodies against CD3, CD4, CD44, and a viability dye

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

96-well V-bottom plate

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from the spleen or draining lymph nodes of immunized mice. Count the cells and adjust the concentration to 1-2 x 10⁷ cells/mL in FACS buffer.

-

Tetramer Staining:

-

Surface Marker Staining:

-

Wash the cells once with FACS buffer.

-

Add a cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD44) and a viability dye.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing: Wash the cells twice with FACS buffer.

-

Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire the samples on a flow cytometer.

-

Gating Strategy: Gate on live, single cells, then on CD3+CD4+ T cells. Within this population, identify the tetramer-positive cells, which may also be CD44high, indicative of an activated/memory phenotype.

Protocol 3: Intracellular Cytokine Staining (ICS)

This protocol is used to measure the production of cytokines (e.g., IFN-γ, TNF-α, IL-2) by OVA (329-337)-specific CD4+ T cells following ex vivo restimulation.

Materials:

-

Single-cell suspension from spleen or lymph nodes

-

Complete RPMI medium

-

OVA (329-337) peptide

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fixation/Permeabilization buffer kit

-

Fluorochrome-conjugated antibodies against surface markers (CD3, CD4) and intracellular cytokines (IFN-γ, TNF-α, IL-2)

Procedure:

-

Cell Restimulation:

-

Plate 1-2 x 10⁶ cells per well in a 96-well round-bottom plate in complete RPMI medium.

-

Stimulate the cells with OVA (329-337) peptide at a final concentration of 1-10 µg/mL. Include an unstimulated control.

-

Incubate for 1-2 hours at 37°C.

-

-

Inhibition of Cytokine Secretion: Add a protein transport inhibitor (e.g., Brefeldin A) to each well and incubate for an additional 4-6 hours at 37°C.

-

Surface Staining:

-

Wash the cells and stain for surface markers (e.g., CD3, CD4) and a viability dye for 30 minutes at 4°C.

-

-

Fixation and Permeabilization:

-

Wash the cells and then fix and permeabilize them according to the manufacturer's instructions for the fixation/permeabilization kit.

-

-

Intracellular Staining:

-

Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing and Acquisition: Wash the cells with permeabilization buffer and then resuspend in FACS buffer for flow cytometry analysis.

-

Analysis: Gate on live CD3+CD4+ T cells and quantify the percentage of cells expressing specific cytokines in response to peptide stimulation compared to the unstimulated control.

Protocol 4: ELISpot Assay

The ELISpot assay quantifies the number of cytokine-secreting cells at a single-cell level.

Materials:

-

ELISpot plate (PVDF membrane)

-

Capture and detection antibodies for the cytokine of interest (e.g., IFN-γ)

-

Enzyme conjugate (e.g., Streptavidin-HRP) and substrate

-

Single-cell suspension from spleen or lymph nodes

-

OVA (329-337) peptide

Procedure:

-

Plate Preparation:

-

Pre-wet the ELISpot plate with 35% ethanol, then wash with sterile PBS.

-

Coat the plate with the capture antibody overnight at 4°C.

-

Wash and block the plate to prevent non-specific binding.

-

-

Cell Plating and Stimulation:

-

Add 2-5 x 10⁵ cells per well.

-

Add OVA (329-337) peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include positive (mitogen) and negative (medium only) controls.

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

-

Detection:

-

Wash the plate to remove cells.

-

Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 1 hour at room temperature.

-

-

Spot Development:

-

Wash the plate and add the substrate. Monitor for the development of spots.

-

Stop the reaction by washing with distilled water.

-

-

Analysis: Allow the plate to dry completely. Count the spots in each well using an ELISpot reader.

Visualization of Experimental Workflow and Signaling Pathway

Antigen Presentation Pathway for OVA (329-337)

Caption: MHC Class II antigen presentation pathway for the OVA (329-337) peptide.

In Vivo Immunization and Analysis Workflow

Caption: Workflow for in vivo immunization and subsequent ex vivo analysis.

References

- 1. pnas.org [pnas.org]

- 2. I-Ab | chicken ova 329-337 | AAHAEINEA | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]

- 3. Correction of age-associated defects in dendritic cell enables CD4+ T cells to eradicate tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Germinal Center B Cell and T Follicular Helper Cell Responses to Viral Vector and Protein-in-Adjuvant Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Proper development of long-lived memory CD4 T cells requires HLA-DO function [frontiersin.org]

- 6. immunaware.com [immunaware.com]

Application Notes and Protocols for OVA (329-337) Peptide in T Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing the OVA (329-337) peptide to induce T cell proliferation, a critical assay in immunology research and drug development for screening potential immunomodulatory compounds.

Introduction

The ovalbumin peptide 329-337 (sequence: AAHAEINEA) is a well-characterized, immunodominant epitope recognized by CD4+ T helper cells in the context of the MHC class II molecule I-Ab. This makes it an invaluable tool for in vitro and in vivo studies of T cell activation, proliferation, and differentiation, particularly when using T cells from OT-II transgenic mice, which express a T cell receptor (TCR) specific for this peptide-MHC complex. This document outlines the principles, protocols, and expected outcomes for a standard T cell proliferation assay using the OVA (329-337) peptide.

Key Principles

T cell activation is initiated by the interaction of the T cell receptor (TCR) with a specific peptide-MHC complex on an antigen-presenting cell (APC). This interaction, along with co-stimulatory signals, triggers a signaling cascade that leads to T cell proliferation and cytokine production. The concentration of the peptide is a critical parameter that influences the magnitude of the T cell response.

Data Presentation: OVA (329-337) Peptide Concentration and T Cell Response

The optimal concentration of OVA (329-337) peptide can vary depending on the specific experimental conditions, including the type and number of T cells and APCs, and the chosen assay readout. The following table summarizes concentrations used in various studies to achieve significant T cell proliferation.

| Peptide Variant | T Cell Type | APC Type | Peptide Concentration | Assay Readout | Reference |

| OVA (329-337) | OT-II | Bone Marrow-Derived Dendritic Cells (BMDC) | 1 µg/ml | T cell proliferation | [1] |

| OVA (329-337) | OT-II | Splenocytes | 0-10 µg/ml | IL-2, IL-4, IFN-γ production; [3H]thymidine incorporation | [2] |

| OVA (329-339) | OT-II | Not specified | 30 µM (for half-maximal proliferation) | Proliferation | [3] |

| I-Ab loaded with OVA (329-337) | OT-II | Artificial APCs (aAPCs) | 80 ng/mL | T cell division and proliferation | [4] |

| OVA (326-339) | Splenocytes from immunized mice | Splenocytes | 1 µM | Proliferation (CFSE/CTV dilution) | [5] |

| OVA (323-339) | Naïve OT-II lymphocytes | Dendritic Cells | 1 nM - 1 µM (for DC pulsing) | Proliferation | [6] |

| OVA (323-339) | DO11.10 CD4 T cells | CHO stimulator cells | 0.5 µg/ml | Proliferation (CFSE dilution) | [7] |

Signaling Pathway

The recognition of the OVA (329-337) peptide presented by an MHC class II molecule on an APC by the TCR on a CD4+ T cell initiates a complex intracellular signaling cascade.

Caption: T cell activation signaling pathway upon recognition of the OVA peptide.

Experimental Workflow

A typical T cell proliferation assay involves isolating T cells and APCs, co-culturing them with the peptide, and then measuring the proliferative response.

Caption: Experimental workflow for a T cell proliferation assay.

Detailed Experimental Protocol

This protocol provides a method for assessing T cell proliferation using OT-II transgenic T cells and splenocytes as APCs, with CFSE dye dilution as the readout.

Materials:

-

OVA (329-337) peptide (lyophilized)

-

OT-II transgenic mouse

-

C57BL/6 mouse (wild-type)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

-

Phosphate-Buffered Saline (PBS)

-

Red Blood Cell Lysis Buffer

-

CD4+ T Cell Isolation Kit (e.g., magnetic bead-based)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

96-well round-bottom culture plates

-

Flow cytometer

Protocol:

-

Peptide Preparation:

-

Reconstitute the lyophilized OVA (329-337) peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL).

-

Further dilute the stock solution in complete RPMI-1640 medium to prepare working concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 to 10 µg/mL.

-

-

Isolation and Labeling of OT-II CD4+ T Cells:

-

Euthanize the OT-II mouse and aseptically harvest the spleen and lymph nodes.

-

Prepare a single-cell suspension by mechanical disruption.

-

Isolate CD4+ T cells using a negative selection magnetic bead-based kit according to the manufacturer's instructions.

-

Resuspend the purified OT-II CD4+ T cells at a concentration of 1 x 107 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 2.5 µM and incubate for 10 minutes at 37°C in the dark.[1]

-

Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Wash the cells twice with complete RPMI-1640 medium.

-

Resuspend the labeled cells in complete RPMI-1640 medium at a concentration of 2 x 106 cells/mL.

-

-

Preparation of Antigen-Presenting Cells (APCs):

-

Euthanize a wild-type C57BL/6 mouse and aseptically harvest the spleen.

-

Prepare a single-cell suspension.

-

Lyse red blood cells using a lysis buffer.

-

Wash the splenocytes twice with complete RPMI-1640 medium.

-

Resuspend the splenocytes in complete RPMI-1640 medium at a concentration of 2 x 106 cells/mL.

-

-

T Cell Proliferation Assay Setup:

-

In a 96-well round-bottom plate, add 100 µL of the labeled OT-II CD4+ T cell suspension to each well (2 x 105 cells/well).

-

Add 50 µL of the APC suspension to each well (1 x 105 cells/well).

-

Add 50 µL of the OVA (329-337) peptide working solutions to the respective wells to achieve the desired final concentrations.

-

Include negative control wells (no peptide) and positive control wells (e.g., anti-CD3/CD28 beads or a mitogen like Concanavalin A).

-

-

Incubation:

-

Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Analysis by Flow Cytometry:

-

Harvest the cells from each well.

-

Stain the cells with fluorescently labeled antibodies against CD4 and a viability dye.

-

Acquire the samples on a flow cytometer.

-

Gate on the live, CD4+ T cell population and analyze the CFSE fluorescence. Proliferation is indicated by the serial halving of CFSE intensity in daughter cells.

-

Conclusion

The OVA (329-337) peptide is a robust and specific stimulus for inducing the proliferation of OT-II CD4+ T cells. The provided protocols and data serve as a comprehensive guide for researchers to design and execute T cell proliferation assays for various applications in immunology and drug discovery. The optimal peptide concentration should be determined empirically for each specific experimental system to achieve the desired level of T cell activation.

References

- 1. In vitro Antigen-presentation Assay for Self- and Microbial-derived Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nanoparticle-based modulation of CD4+ T cell effector and helper functions enhances adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Proper development of long-lived memory CD4 T cells requires HLA-DO function [frontiersin.org]

- 6. Strategies for antigen choice and priming of dendritic cells influence the polarization and efficacy of antitumor T-cell responses in dendritic cell–based cancer vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Monitoring T-Cell Responses in Translational Studies: Optimization of Dye-Based Proliferation Assay for Evaluation of Antigen-Specific Responses [frontiersin.org]

Application Notes and Protocols: In Vitro Stimulation of OT-II T Cells with OVA (329-337) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OT-II transgenic mice are a cornerstone model in immunology, expressing a T cell receptor (TCR) specific for the ovalbumin (OVA) peptide 323-339 presented by the MHC class II molecule I-A^b^. The core epitope recognized by OT-II T cells is located within the amino acid sequence 329-337 (AAHAEINEA).[1][2] This system provides a powerful tool to study the dynamics of CD4+ T cell activation, differentiation, proliferation, and cytokine production in a controlled in vitro setting. These application notes provide detailed protocols for the isolation and stimulation of OT-II T cells with the OVA (329-337) peptide, along with methods for analyzing the cellular response.

Core Principles

The in vitro stimulation of OT-II T cells relies on mimicking the physiological activation process. This involves the presentation of the specific peptide antigen (OVA 329-337) by antigen-presenting cells (APCs) to naive OT-II CD4+ T cells. Upon recognition of the peptide-MHC complex by the TCR, a signaling cascade is initiated, leading to T cell activation, proliferation, and differentiation into effector cells.

Data Summary

The following tables summarize quantitative data from representative studies on the in vitro stimulation of OT-II T cells. These data illustrate typical outcomes for proliferation and cytokine production.

Table 1: OT-II T Cell Proliferation in Response to OVA Peptide Stimulation

| Antigen/Stimulus | Concentration | Culture Duration | Assay | Result (% Proliferating Cells) | Reference |

| OVA (323-339) | 1, 5, 10 µg/mL | 72 hours | CFSE Dilution | Dose-dependent increase in CFSE^low^ CD4+ T cells | [3][4] |

| OVA (323-339) | 50 ng/mL | 72 hours | CFSE Dilution | Significant T cell division observed | [5] |

| I-A^b^/OVA (329-337) aAPCs | 80 ng/mL | 7 days | Fold Proliferation | Similar proliferation to αCD3/αCD28 microbeads | [6] |

| OVA (329-337) | 30 µM | Not Specified | Proliferation Assay | Half-maximal proliferation achieved | [7] |

Table 2: Cytokine Production by OT-II T Cells Following OVA Peptide Stimulation

| Antigen/Stimulus | Concentration | Culture Duration | Cytokine Measured | Result | Reference |

| OVA (323-339) | 5 µg/mL | 24 hours | IL-2, IFN-γ | Increased levels detected by ELISA | [3] |

| OVA (323-339) | 10^-2^ to 0.1 µg/mL | 48 hours | IFN-γ, IL-2 | Dose-dependent production measured by flow cytometry | [8] |

| OVA (323-339) pulsed BMDCs | Not Specified | 48 hours (re-stimulation) | IL-17 | Secretion of IL-17 detected | [9] |

| OVA loaded BMDCs | Not Specified | Not Specified | IFN-γ, TNF-α | Production stimulated from OT-II T cells | [10][11] |

Experimental Protocols

Protocol 1: Isolation of OT-II CD4+ T Cells and Splenocytes as APCs

This protocol describes the isolation of naive CD4+ T cells from the spleen of an OT-II mouse and the preparation of total splenocytes to serve as APCs.

Materials:

-

Spleen from an OT-II mouse

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 50 µM β-mercaptoethanol (complete RPMI)

-

CD4+ T Cell Isolation Kit (negative selection)

-

Red Blood Cell Lysis Buffer

-

70 µm cell strainer

-

Carboxyfluorescein succinimidyl ester (CFSE)

Procedure:

-

Aseptically harvest the spleen from an OT-II mouse and place it in a petri dish containing cold complete RPMI.

-

Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in Red Blood Cell Lysis Buffer. Incubate for 5 minutes at room temperature.

-

Quench the lysis reaction by adding an excess of complete RPMI and centrifuge.

-

Resuspend the cell pellet in complete RPMI. A portion of this total splenocyte suspension can be used as APCs.

-

To isolate naive CD4+ T cells, proceed with a negative selection kit according to the manufacturer's instructions. This will deplete non-CD4+ T cells, B cells, macrophages, and other APCs.

-

For proliferation assays, label the isolated OT-II T cells with CFSE according to the manufacturer's protocol before co-culture.

Protocol 2: In Vitro Stimulation and Proliferation Assay

This protocol details the co-culture of OT-II T cells with peptide-pulsed APCs to induce activation and proliferation.

Materials:

-

Isolated OT-II CD4+ T cells (CFSE-labeled for proliferation)

-

Total splenocytes (as APCs) or Bone Marrow-Derived Dendritic Cells (BMDCs)

-

OVA (329-337) peptide (lyophilized, to be reconstituted)

-

96-well U-bottom culture plates

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-CD4, anti-CD25, anti-CD69)

Procedure:

-

Prepare a stock solution of OVA (329-337) peptide in sterile PBS or cell culture medium.

-

Seed 1 x 10^5^ total splenocytes (APCs) per well in a 96-well plate.[3]

-

Add the OVA peptide to the wells containing APCs at desired final concentrations (e.g., 1-10 µg/mL).[3][4]

-

Add 1 x 10^5^ CFSE-labeled OT-II CD4+ T cells to each well.

-

Include negative controls (e.g., OT-II cells and APCs without peptide) and positive controls (e.g., stimulation with anti-CD3/CD28 antibodies).

-

Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 72-96 hours.[3][4]

-

After incubation, harvest the cells and stain with fluorescently labeled antibodies against cell surface markers like CD4.

-

Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in the CD4+ T cell population.

Protocol 3: Cytokine Production Analysis

This protocol describes how to measure cytokine secretion by activated OT-II T cells.

Materials:

-

Co-culture supernatant from Protocol 2

-

ELISA kit for desired cytokines (e.g., IL-2, IFN-γ)

-

For intracellular staining: Protein transport inhibitor (e.g., Brefeldin A or Monensin), fixation/permeabilization buffers, and fluorescently labeled anti-cytokine antibodies.

Procedure (ELISA):

-

Set up the stimulation culture as described in Protocol 2. Supernatants can be collected at various time points (e.g., 24, 48, 72 hours).[3]

-

Centrifuge the culture plate to pellet the cells and carefully collect the supernatant.

-

Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.

Procedure (Intracellular Cytokine Staining):

-

Set up the stimulation culture as described in Protocol 2.

-

For the final 4-6 hours of culture, add a protein transport inhibitor to the wells to cause cytokines to accumulate inside the cells.

-

Harvest the cells and stain for surface markers (e.g., CD4).

-

Fix and permeabilize the cells using a dedicated kit.

-

Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-2).

-

Analyze by flow cytometry, gating on the CD4+ T cell population.

Visualizations

OT-II T Cell Stimulation Workflow

Caption: Experimental workflow for in vitro OT-II T cell stimulation.

TCR Signaling Pathway in OT-II T Cell Activation

Caption: Simplified TCR signaling cascade in OT-II T cells.

References

- 1. DO11.10 and OT-II T cells recognize a C-terminal ovalbumin 323-339 epitope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. I-Ab | chicken ova 329-337 | AAHAEINEA | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]

- 3. Frontiers | The OT-II model reveals dual in vitro and in vivo immunomodulatory properties of CD6 in T cell activation [frontiersin.org]

- 4. The OT-II model reveals dual in vitro and in vivo immunomodulatory properties of CD6 in T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - OvALT-2 suppresses OVA-specific OT-II T cell proliferation invitro. - Public Library of Science - Figshare [plos.figshare.com]

- 6. Nanoparticle-based modulation of CD4+ T cell effector and helper functions enhances adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis in response to microbial infection induces autoreactive TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Correction of age-associated defects in dendritic cell enables CD4+ T cells to eradicate tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: OVA (329-337) Peptide for Induction of Antigen-Specific T Cell Responses

Introduction

The ovalbumin (OVA) peptide, specifically the amino acid sequence 329-337 (AAHAEINEA), is a well-characterized, immunodominant epitope used extensively as a model antigen in immunological research.[1][2][3] This peptide is presented by the Major Histocompatibility Complex (MHC) class II molecule, I-A_b_ or I-A_d_, and is recognized by the T cell receptor (TCR) on CD4+ T helper cells, particularly those from OT-II transgenic mice.[3][4][5][6] The interaction between the OVA (329-337)-MHC II complex and the OT-II TCR is a cornerstone for studying the mechanisms of CD4+ T cell activation, differentiation, proliferation, and cytokine release.

For a comprehensive study of adaptive immunity, OVA (329-337) is often used in conjunction with the MHC class I-restricted OVA peptide (257-264), known as SIINFEKL.[7][8] While OVA (329-337) activates CD4+ T helper cells, SIINFEKL activates CD8+ cytotoxic T lymphocytes (CTLs) from OT-I transgenic mice, allowing researchers to investigate the interplay between both arms of the T cell-mediated immune response.[9][10] These application notes provide an overview and detailed protocols for utilizing the OVA (329-337) peptide to induce and analyze antigen-specific T cell responses.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative data for designing experiments using the OVA (329-337) peptide.

Table 1: Typical Reagent Concentrations for T Cell Assays

| Reagent | Application | Typical Concentration | Source(s) |

| OVA (329-337) Peptide | In Vitro DC/APC Pulsing | 1 - 10 µg/mL | [5][11][12] |

| In Vitro T Cell Restimulation | 1 µg/mL | [6] | |

| ELISpot Assay | 10 µg/mL | [13][14] | |

| SIINFEKL (OVA 257-264) | Positive Control (In Vitro) | 0.1 - 1 µg/mL | [7][15][16] |

| Brefeldin A | Intracellular Cytokine Staining | 1-10 µg/mL (final) | [17] |

| Anti-CD3/CD28 Beads | Positive Control (Polyclonal) | Manufacturer's recommendation | [15] |

| Recombinant IL-2 | T Cell Culture | 10 ng/mL or 30 U/mL | [10][14] |

Table 2: Typical Cell Numbers and Ratios for Co-culture Experiments

| Assay Type | Cell Type | Typical Number per Well (96-well plate) | Source(s) |

| T Cell Proliferation | Bone Marrow-Derived DCs (BMDCs) | 1 x 10^5 | [11] |

| OT-II CD4+ T Cells | 5 x 10^5 | [11] | |

| ELISpot | Peripheral Blood Mononuclear Cells (PBMCs) | 1 x 10^5 to 3 x 10^5 | [14][17] |

| Purified T Cells | 2 x 10^5 | [14] | |

| Dendritic Cells (DCs) | 2 x 10^4 | [14] | |

| In Vitro Stimulation | CD8+ T Cells | 5 x 10^4 | [7] |

| BMDCs | 5 x 10^4 | [7] |

Table 3: Typical Incubation Times and Conditions

| Experiment | Parameter | Duration | Source(s) |

| DC/APC Peptide Pulsing | Incubation Time | 1 - 24 hours | [4][12] |

| T Cell Co-culture | Proliferation/Activation Assay | 66 - 72 hours | [7] |

| Intracellular Cytokine Staining | Peptide Stimulation | 5 - 6 hours | [17] |

| Brefeldin A Treatment | 3 - 4 hours | [17] | |

| ELISpot Assay | Cell Incubation | 18 - 24 hours | [14][17] |

Experimental Protocols

Protocol 1: Reconstitution and Handling of OVA (329-337) Peptide

This protocol describes the proper reconstitution of lyophilized OVA (329-337) peptide for use in cell culture.

Materials:

-

Lyophilized OVA (329-337) peptide

-

Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, endotoxin-free deionized water or PBS

-

Sterile, low-protein-binding microcentrifuge tubes

Procedure:

-

Before opening, centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.[17]

-

Add a small amount of pure DMSO to the vial to dissolve the peptide (e.g., 40 µL for a 1 mg vial).[17] Vortex thoroughly. Gentle warming (<40°C) can aid dissolution.[17]

-